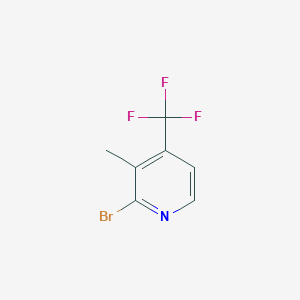

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine

Description

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine is a brominated pyridine derivative featuring a methyl group at position 3 and a trifluoromethyl group at position 3. The bromine atom at position 2 enhances its utility as a substrate in cross-coupling reactions, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-bromo-3-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGQRIKZCZGAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine can be synthesized through various methods. One common approach involves the bromination of 3-methyl-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate in solvents like toluene or ethanol.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Formation of biaryl compounds or other complex structures.

Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Fluorinated Compounds

- This compound serves as a critical building block in the synthesis of fluorinated derivatives, which are valuable in pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique electronic properties that can influence the biological activity of the resulting compounds .

Reactivity in Chemical Transformations

- The presence of bromine allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. For instance, it can be used to synthesize pyridine derivatives through palladium-catalyzed coupling reactions .

Medicinal Chemistry

Potential Drug Development

- The incorporation of trifluoromethyl groups has been shown to enhance the pharmacokinetic properties of drug candidates. Research indicates that derivatives of trifluoromethylpyridines exhibit significant biological activities, including enzyme inhibition and anti-inflammatory effects .

Case Study: p38α MAP Kinase Inhibitors

- A study explored the synthesis of pyridinylimidazole-type compounds derived from this compound as potential inhibitors for p38α MAP kinase, a target for inflammatory diseases. The optimized compounds demonstrated improved inhibitory activity compared to their predecessors .

Agrochemical Applications

Pesticide Development

- Trifluoromethylpyridine derivatives play a significant role in agrochemicals, particularly as herbicides and fungicides. The first derivative introduced was Fluazifop-butyl, which has led to the development of over 20 new agrochemicals with ISO common names .

Mechanism of Action

- The unique physicochemical properties imparted by the trifluoromethyl group enhance the efficacy of these compounds against pests while minimizing toxicity to non-target organisms .

Industrial Applications

Specialty Chemicals Production

- Beyond pharmaceuticals and agrochemicals, this compound is utilized in producing specialty chemicals with specific properties tailored for industrial applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Synthesis of pyridine derivatives |

| Medicinal Chemistry | Potential drug candidates with enhanced pharmacokinetics | p38α MAP kinase inhibitors |

| Agrochemical Development | Used in developing pesticides and herbicides | Fluazifop-butyl and other agrochemical products |

| Industrial Applications | Production of specialty chemicals | Various chemical transformations |

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine depends on its specific applicationThe trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group at position 4 enhances lipophilicity and thermal stability, similar to other CF₃-containing pyridines .

- Halogen positioning significantly impacts reactivity. For example, bromine at position 2 (as in the target compound) is more reactive in Suzuki-Miyaura couplings than bromine at position 4 .

Cross-Coupling Reactions

- This compound : The bromine at position 2 facilitates palladium-catalyzed couplings (e.g., with arylboronic acids), while the methyl group may slow reaction rates due to steric effects .

- 4-Bromo-2-(trifluoromethyl)pyridine : Bromine at position 4 is less reactive in cross-couplings, often requiring harsher conditions .

Pharmaceutical Relevance

- The trifluoromethyl group in the target compound is a common motif in agrochemicals (e.g., sarolaner, lotilaner) and pharmaceuticals (e.g., kinase inhibitors), enhancing binding affinity and metabolic resistance .

- Analogous compounds, such as 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, are intermediates in synthesizing insecticides and herbicides .

Biological Activity

2-Bromo-3-methyl-4-(trifluoromethyl)pyridine is an organic compound with the chemical formula C₇H₅BrF₃N and a molecular weight of approximately 240.02 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the pyridine ring. Its unique structural features contribute to its notable biological activities, particularly in medicinal chemistry and agrochemistry.

The synthesis of this compound can be achieved through various methods, including regioselective deprotonation followed by trapping with carbon dioxide, leading to the formation of nicotinic acid derivatives. Additionally, it serves as a precursor in the synthesis of pyrazolopyridines, which have demonstrated potential as kinase inhibitors in cancer research .

Biological Activity

The biological activity of this compound has been extensively studied, revealing several key properties:

- Antibacterial and Antifungal Properties : The compound exhibits significant antibacterial and antifungal activities, making it a candidate for development in medicinal applications. The trifluoromethyl group enhances its metabolic stability and bioactivity against various pathogens .

- Kinase Inhibition : Derivatives of this compound have been investigated for their potential as inhibitors of various kinases, including LRRK2, which is implicated in neurodegenerative diseases like Parkinson's disease. This positions the compound as a promising therapeutic agent in oncology and neurology .

- Agrochemical Applications : In the agrochemical sector, derivatives are utilized for pest control, contributing to increased crop yields by effectively managing agricultural pests.

Study on Antibacterial Activity

A study evaluating the antibacterial efficacy of this compound against common bacterial strains demonstrated that the compound inhibited growth at low concentrations. The results indicated that the compound could serve as a lead structure for developing new antibiotics.

Kinase Inhibition Research

Research focusing on the inhibition of LRRK2 by derivatives of this compound showed promising results in reducing kinase activity associated with neurodegenerative disorders. The study highlighted the structure-activity relationship (SAR) that underpins its effectiveness .

Interaction Studies

Interaction studies have revealed that this compound binds to various biological targets, including enzymes and receptors relevant to disease pathways. Understanding these interactions aids in elucidating its mechanism of action and potential therapeutic uses .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine | 65996-09-0 | 0.96 |

| 2-Bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine | 1805310-95-5 | 0.96 |

| 2-Bromo-4-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine | 1805247-07-7 | 0.96 |

These compounds share structural similarities that may influence their biological activities and therapeutic potentials.

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer:

- Direct Bromination: Bromination of 3-methyl-4-(trifluoromethyl)pyridine using NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) at 0–25°C achieves regioselective bromination at the 2-position. Yields range from 60–75% depending on solvent polarity (DCM or CCl₄) .

- Halogen Exchange: Substitution of a chlorine atom in 2-chloro-3-methyl-4-(trifluoromethyl)pyridine using HBr or NaBr under reflux (80–100°C) yields the brominated product (50–65% yield) .

- Critical Parameters: Excess Br₂ or prolonged reaction times lead to di-bromination byproducts. Reaction monitoring via TLC or GC-MS is recommended .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Answer:

- Analytical Methods:

- HPLC: Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase (retention time ~8.2 min; purity >95%) .

- NMR: Diagnostic peaks: H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 8.35 (d, J=5.1 Hz, 1H, pyridine-H); F NMR: δ -63.5 (CF₃) .

- Melting Point: Literature mp range: 123–124°C (consistent with brominated pyridine analogs) .

Q. What are the stability considerations for storing and handling this compound?

Answer:

- Storage: Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture (hydrolysis risk for CF₃ groups) .

- Decomposition Risks: Thermal decomposition occurs above 200°C, releasing toxic HF and Br₂. Use fume hoods and PPOE gloves during handling .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be optimized for cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Yields improve with electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂: 85% yield vs. 60% for electron-rich analogs) .

- Buchwald-Hartwig Amination: Employ BrettPhos Pd G3 catalyst with Cs₂CO₃ in dioxane (100°C). Steric hindrance from the 3-methyl group reduces yields for bulky amines (e.g., tert-butylamine: 40% vs. aniline: 72%) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Studies: B3LYP/6-31G* calculations show the 2-bromo site has the lowest LUMO energy (-1.8 eV), favoring nucleophilic attack. The CF₃ group withdraws electron density, increasing electrophilicity at C2 .

- Contradictions: Experimental data () indicates lower reactivity with soft nucleophiles (e.g., thiols) compared to predictions, likely due to steric effects from the 3-methyl group .

Q. How does the trifluoromethyl group influence spectroscopic properties and reaction pathways?

Answer:

- Spectral Impact: The CF₃ group causes deshielding in C NMR (δ ~120 ppm, q, = 34 Hz) and splits H signals due to coupling with adjacent protons .

- Reactivity Impact: The strong electron-withdrawing effect stabilizes intermediates in SNAr reactions but reduces basicity (pKa ~1.5 vs. ~5.2 for non-CF₃ analogs) .

Q. What strategies mitigate competing side reactions during functionalization?

Answer:

- Byproduct Suppression:

- Case Study: In Sonogashira couplings, CuI co-catalyst reduces alkyne homocoupling from 25% to <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.